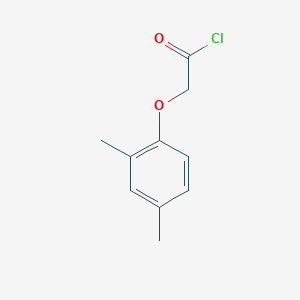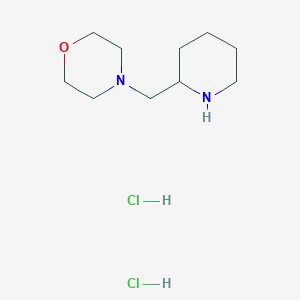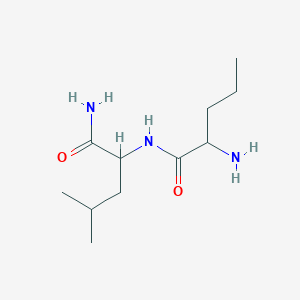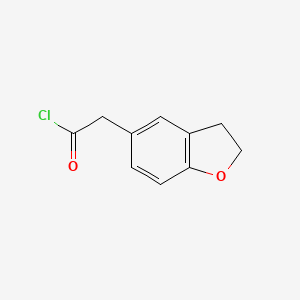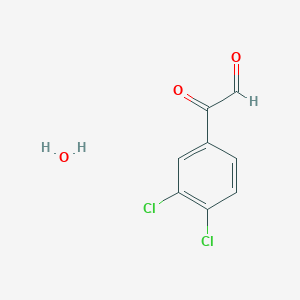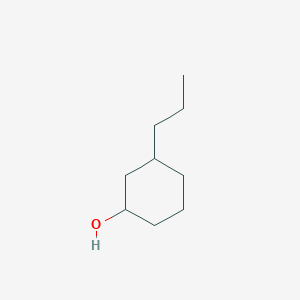
Cyclopropyl 2,4-dichlorophenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl 2,4-dichlorophenyl ketone is a chemical compound with the molecular formula C10H8Cl2O . It has an average mass of 215.076 Da and a monoisotopic mass of 213.995224 Da .
Molecular Structure Analysis
The molecular structure of Cyclopropyl 2,4-dichlorophenyl ketone consists of a cyclopropyl group attached to a 2,4-dichlorophenyl group via a ketone functional group .Chemical Reactions Analysis
Cyclopropyl ketones can undergo various chemical reactions. For instance, they can participate in cross-coupling reactions with alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . They can also undergo intramolecular nickel-catalyzed cross-electrophile coupling reactions .Physical And Chemical Properties Analysis
Cyclopropyl 2,4-dichlorophenyl ketone is a solid or semi-solid or liquid substance . It is stored in a dry, room temperature environment .Aplicaciones Científicas De Investigación
Cross-Electrophile Coupling
A novel method for synthesizing γ-alkyl ketones involves nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with non-activated primary alkyl chlorides .
Asymmetric Annulations
The diastereo- and enantioselective tandem cycloisomerization/[4 + 2]-cycloaddition reaction of cyclopropyl tethered allenyl ketones with α,β-unsaturated carbonyl compounds is achieved using bimetallic silver (I)/chiral metal-N,N′-dioxide catalysts .
Kinetic Resolution
A gold-catalyzed stereoselective (4 + 4) cycloaddition is used for kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, leading to chiral furan/pyrrole-containing eight-membered heterocycles .
Safety And Hazards
Cyclopropyl 2,4-dichlorophenyl ketone is classified as a combustible liquid (H227) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Direcciones Futuras
While specific future directions for Cyclopropyl 2,4-dichlorophenyl ketone are not mentioned in the literature, the development of new synthetic methods and applications for cyclopropyl ketones is a topic of ongoing research . This includes the exploration of new catalysts and reaction conditions, as well as the synthesis of novel cyclopropyl-containing compounds .
Propiedades
IUPAC Name |
cyclopropyl-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVIAPZURIOARE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624087 |
Source


|
| Record name | Cyclopropyl(2,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2,4-dichlorophenyl ketone | |
CAS RN |
212139-17-8 |
Source


|
| Record name | Cyclopropyl(2,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)





